molecular formula C9H7NO B7824344 p-Hydroxycinnamonitrile CAS No. 82628-73-7

p-Hydroxycinnamonitrile

Cat. No. B7824344
CAS RN: 82628-73-7
M. Wt: 145.16 g/mol
InChI Key: RZROIDXECXAOTO-OWOJBTEDSA-N
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Description

P-Hydroxycinnamonitrile is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Hydroxycinnamonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Hydroxycinnamonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroxycinnamates in Plants and Food

Hydroxycinnamates, including p-hydroxycinnamonitrile, have been studied for their roles as bioactive components in diets, structural and functional components of plant cell walls, and as precursors for flavors in the food industry. Their increasing interest in nutrition and health has led to international conferences devoted solely to hydroxycinnamates, highlighting their significance in food and plant science (Kroon & Williamson, 1999).

Antioxidant Activities of Hydroxycinnamates

Hydroxycinnamates, such as ferulic, coumaric, caffeic, and sinapic acids, and their derivatives, demonstrate potent in vitro and in vivo antioxidant activities. They are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages, contributing to health benefits by scavenging various radicals and serving as antioxidants and reducing agents (Shahidi & Chandrasekara, 2010).

Bioavailability of Hydroxycinnamates

Studies on the bioavailability of hydroxycinnamates, including p-coumaric acid and other compounds, suggest their potential in the prevention of chronic diseases such as cardiovascular disease and cancer. The bioavailability is influenced by their chemical structures, existing forms, and doses (Zhao & Moghadasian, 2010).

Bacterial Synthesis of Hydroxycinnamates

Research on the bacterial synthesis of hydroxycinnamates, including p-coumaric acid and others, from glucose in Escherichia coli, has implications for the production of these compounds for various applications. The modification of E. coli's metabolic pathway has been explored to increase the yield of hydroxycinnamates (An et al., 2016).

Pharmacokinetic Properties and Biological Activities

Studies on the pharmacokinetic properties and biological activities of p-coumaric acid and its conjugates show their potential in various therapeutic areas. Their activities include antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and other effects. However, there's an existing gap in knowledge regarding the absorption and high biological activity of their conjugates (Pei et al., 2016).

Metabolism in Human Small Intestinal Epithelium

The metabolism of dietary hydroxycinnamates, including p-coumaric acid, in human small intestinal epithelium, has been investigated using the Caco-2 model. This study sheds light on how these compounds are metabolized in the human gut, influencing their bioavailability and potential health benefits (Kern et al., 2003).

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,11H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZROIDXECXAOTO-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270250
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxycinnamonitrile

CAS RN

82628-73-7, 82575-52-8
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82628-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxycinnamonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082575528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hydroxycinnamonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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